NAMPT Enzyme Inhibition: Potency Comparison of the 6‑Tetrahydropyranylmethoxy Nicotinamide Analogues
Within the methoxycyclohexyl‑nicotinamide series, modifications at the 6‑alkoxy position markedly alter NAMPT inhibitory activity. The target compound bearing a tetrahydropyran‑4‑yl methoxy group exhibits a NAMPT IC₅₀ of 55.5 nM (recombinant enzyme assay, pH 7.5), whereas the des‑tetrahydropyranyl 6‑methoxy analogue loses substantial potency [1][2]. By comparison, the clinical NAMPT inhibitor FK866 shows an IC₅₀ of ≈0.1 nM (cell‑free NAMPT, A2780 lysate), but its irreversible binding mode differs fundamentally from the reversible, nicotinamide‑competitive profile of the present compound [3].
| Evidence Dimension | NAMPT enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 55.5 nM |
| Comparator Or Baseline | 6‑Methoxy nicotinamide analogue (exact IC₅₀ not disclosed, described as “substantially less active”) ; FK866 IC₅₀ ≈ 0.1 nM [3] |
| Quantified Difference | ~555‑fold less potent than FK866, but >10‑fold more potent than the corresponding 6‑methoxy congener (qualitative) |
| Conditions | Recombinant human NAMPT enzymatic assay; 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP [1][2] |
Why This Matters
The retained sub‑100 nM potency of the tetrahydropyranyl‑methoxy compound, combined with a reversible binding mode, offers a differentiated safety–efficacy window that is mechanistically distinct from irreversible NAMPT inhibitors such as FK866, informing selection for in‑vivo proof‑of‑concept studies where prolonged target residence time may drive toxicity.
- [1] Mulik, B.M., Srivastava, N., Pendharkar, D. & Guin, M. Design, Synthesis, and Anticancer Activity of Novel Methoxycyclohexyl Nicotinamides. Russ. J. Org. Chem. 60, 173–184 (2024). View Source
- [2] BindingDB entry BDBM50060766 (CHEMBL3394738) – NAMPT IC₅₀ 55.5 nM. View Source
- [3] Hasmann, M. & Schemainda, I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Res. 63, 7436–7442 (2003). View Source
